Ethyl hydrogen carbonate

Description

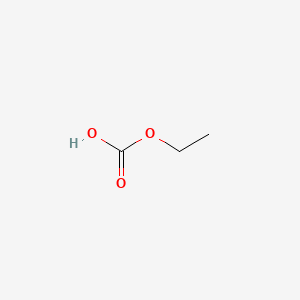

Structure

3D Structure

Properties

IUPAC Name |

ethyl hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2-6-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDGTJPVBWZJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315694 | |

| Record name | Monoethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13932-53-1 | |

| Record name | Monoethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13932-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/491NNW41F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-61 °C | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, is an organic compound with the chemical formula C₃H₆O₃. It is the monoester of carbonic acid and ethanol (B145695). While its dialkyl counterpart, diethyl carbonate (DEC), has garnered significant attention as a green solvent and fuel additive, this compound often exists as a transient intermediate in various chemical transformations. However, understanding its synthesis and isolation is crucial for researchers in organic synthesis and drug development, where it can serve as a reactive intermediate or a precursor to other valuable compounds. This technical guide provides a comprehensive overview of the core methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches:

-

From Alkali Metal Bicarbonates or Hydroxides and Ethanol: This "green" approach utilizes readily available starting materials.

-

Via Ethyl Chloroformate: A traditional method involving a highly reactive precursor.

-

Direct Carboxylation of Ethanol: This method involves the direct reaction of ethanol with carbon dioxide, often under catalytic conditions.

Synthesis from Alkali Metal Salts and Ethanol

This method offers a more environmentally benign route to this compound and its corresponding alkali metal salts, avoiding the use of toxic reagents like phosgene (B1210022).

From Potassium Bicarbonate and Ethanol

Recent studies have demonstrated the isolation of solid this compound from an ethanolic solution of potassium bicarbonate. The process involves the formation of potassium ethyl carbonate, which is then acidified to yield the desired product.

Reaction Pathway:

Experimental Protocol:

-

Step 1: Formation of Potassium Ethyl Carbonate.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium bicarbonate (KHCO₃) in absolute ethanol.

-

Heat the suspension to a slightly elevated temperature (e.g., 321 K) and stir vigorously. The potassium bicarbonate will slowly react with ethanol to form potassium ethyl carbonate (K[O₂COC₂H₅]), which is more soluble in ethanol.

-

After several hours, filter the remaining solid and evaporate the ethanolic solution under reduced pressure at low temperature (cryo-conditions) to precipitate solid potassium ethyl carbonate.[1]

-

-

Step 2: Acidification to this compound.

-

Dissolve the obtained solid potassium ethyl carbonate in water at a low temperature (e.g., 180 K).

-

Carefully add a stoichiometric amount of cold aqueous hydrochloric acid (e.g., 1.5 M) with continuous stirring.

-

This compound will form in the solution. Due to its instability, it is crucial to maintain a low temperature throughout the process.

-

Subsequent purification can be attempted by sublimation of the product under vacuum.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Purity of isolated EHC | Pure solid obtained | [1] |

| Characterization | IR Spectroscopy | [1] |

Note on Stability: this compound is known to be unstable and can readily decompose back to ethanol and carbon dioxide, especially at elevated temperatures or in the presence of moisture.[1]

From Sodium Hydroxide (B78521), Ethanol, and Carbon Dioxide

This method leads to the formation of sodium ethyl carbonate (SEC), which can be a precursor to this compound.

Reaction Pathway:

Experimental Protocol:

-

Prepare a solution of sodium hydroxide (NaOH) in ethanol. The concentration can be varied (e.g., 1-4 g NaOH / 0.5 L ethanol).[2]

-

Inject carbon dioxide gas (e.g., 33.3 vol%) into the solution with stirring.[2]

-

Sodium ethyl carbonate (C₂H₅COONa) will precipitate from the solution. The presence of water can lead to the formation of sodium bicarbonate (NaHCO₃) as a side product.[2][3]

-

Filter the precipitate and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the solid product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| SEC Composition | 97.3 wt% | [2] |

| NaHCO₃ content | Minor amounts | [2] |

| Thermal Decomposition of SEC | Decomposes to Na₂CO₃, CO₂, and diethyl ether at 137°C in N₂ atmosphere. | [2] |

Synthesis via Ethyl Chloroformate

This classical approach involves the formation of ethyl chloroformate from ethanol and phosgene, followed by a controlled hydrolysis to potentially yield this compound. However, this hydrolysis is often difficult to control and can lead to complete decomposition.

Reaction Pathway:

Experimental Protocol:

-

Step 1: Synthesis of Ethyl Chloroformate.

-

In a flask equipped with a stirrer, a gas inlet tube, and a cooling bath, place absolute ethanol.

-

Cool the ethanol to below 10°C.

-

Slowly bubble phosgene gas through the cooled ethanol. The reaction is highly exothermic and produces hydrogen chloride gas. Maintaining a low temperature is crucial to minimize the formation of diethyl carbonate as a byproduct.

-

The industrial synthesis often uses a 5-20% excess of phosgene.[4] A newer method utilizes ethanol vapor reacting with phosgene under reduced pressure (-90 kPa to -5 kPa) and at a temperature of 30°C to 80°C, which can improve product purity.[4]

-

After the reaction is complete, the mixture is typically washed with ice water to remove excess ethanol and HCl, dried over a drying agent (e.g., calcium chloride), and purified by distillation.

-

-

Step 2: Controlled Hydrolysis.

-

The controlled hydrolysis of ethyl chloroformate to yield this compound is challenging due to the high reactivity of ethyl chloroformate.

-

Slow addition of a stoichiometric amount of water to a solution of ethyl chloroformate in an inert solvent at low temperature could theoretically produce this compound. However, the reaction is difficult to stop at the monoester stage and often proceeds to form ethanol, carbon dioxide, and hydrochloric acid.

-

Quantitative Data for Ethyl Chloroformate Synthesis:

| Parameter | Value | Reference |

| Molar ratio of phosgene to ethanol | 1.00 - 1.05 (vapor phase) | [4] |

| Reaction Temperature | 30°C to 80°C (vapor phase) | [4] |

| Pressure | -90 kPa to -5 kPa (vapor phase) | [4] |

Direct Catalytic Synthesis from Ethanol and Carbon Dioxide

The direct synthesis of carbonates from ethanol and carbon dioxide is an attractive "green" alternative. While this method is primarily optimized for the production of diethyl carbonate (DEC), this compound is a key intermediate in the reaction mechanism. Isolating EHC as the main product from this route is challenging due to the reaction equilibrium favoring the formation of the more stable dialkyl carbonate.

Reaction Pathway:

Experimental Protocol (for DEC synthesis):

-

A stainless steel batch reactor is charged with ethanol, a catalyst (e.g., ceria, CeO₂), and a dehydrating agent (e.g., 2-cyanopyridine) to shift the equilibrium towards the products.[5][6]

-

The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 40-50 atm).[6]

-

The reaction mixture is heated to the target temperature (e.g., 130-150°C) and stirred for a set reaction time.[6]

-

After the reaction, the products are analyzed, typically by gas chromatography, to determine the yield of diethyl carbonate.

Quantitative Data for DEC Synthesis:

| Parameter | Value | Reference |

| Catalyst | CeO₂ | [5][6] |

| Dehydrating Agent | 2-cyanopyridine | [6] |

| CO₂ Pressure | 50 atm | [6] |

| Reaction Temperature | 130°C | [6] |

| Ethanol Conversion | 82.85% | [6] |

Note on Isolating EHC: The conditions for the direct synthesis are typically optimized for the formation of DEC. To potentially isolate EHC, one would need to explore milder reaction conditions (lower temperature and pressure) and potentially use a stoichiometric amount of ethanol to CO₂. However, the inherent instability of EHC makes its isolation from this equilibrium-driven reaction challenging.

Spectroscopic Data

Detailed spectroscopic data for isolated this compound is scarce in the literature due to its instability. However, based on its structure and data from related compounds, the following characteristics can be predicted:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.

-

A broad singlet for the acidic proton (-OH), which would be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

-

A signal for the carbonyl carbon.

-

-

FTIR:

-

A broad O-H stretching band.

-

C-H stretching bands for the ethyl group.

-

A strong C=O stretching band characteristic of a carbonate.

-

C-O stretching bands.

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected, although it may be weak due to the compound's instability.

-

Fragmentation patterns would likely show the loss of CO₂ and fragments corresponding to the ethyl group.

-

Conclusion

The synthesis of this compound presents a significant challenge due to its inherent instability. The most promising route for its isolation appears to be the acidification of potassium ethyl carbonate, which is formed from the reaction of potassium bicarbonate and ethanol. While other methods, such as the controlled hydrolysis of ethyl chloroformate and the direct carboxylation of ethanol, involve EHC as an intermediate, they are generally not suitable for its isolation as the primary product. Further research is needed to develop robust and scalable methods for the synthesis and purification of this compound to enable its broader use in chemical research and development. The lack of comprehensive spectroscopic data also highlights an area for future investigation to fully characterize this elusive molecule.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential of organic carbonates production for efficient carbon dioxide capture, transport and storage: Reaction performance with sodium hydroxide–ethanol mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]

- 5. Catalytic CO2 esterification with ethanol for the production of diethyl carbonate using optimized CeO2 as catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. cetjournal.it [cetjournal.it]

An In-depth Technical Guide to the Chemical Properties of Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen carbonate, also known as monoethyl carbonate, is an organic compound with the chemical formula C₃H₆O₃. It is the monoester of carbonic acid and ethanol (B145695). While the monoesters of carbonic acid are generally considered unstable, recent research has shown that this compound can be isolated as a pure solid and is surprisingly stable in acidic solutions and in the gas phase.[1] This stability makes it a compound of interest for further study in various chemical and potentially biological applications. This guide provides a comprehensive overview of its chemical properties, drawing from available experimental and computational data.

Chemical and Physical Properties

There is some discrepancy in the reported experimental data for the physical properties of this compound. The Human Metabolome Database reports a melting point of -61 °C and describes it as a liquid at standard conditions, while CAS Common Chemistry lists a much higher melting point.[2][3][4] The liquid state at room temperature is also supported by at least one commercial supplier.[3] Further experimental verification is needed to resolve these inconsistencies.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃ | PubChem[4] |

| Molecular Weight | 90.08 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 13932-53-1 | PubChem[4] |

| Melting Point | -61 °C | Human Metabolome Database (via PubChem)[4] |

| 73.9-75 °C | CAS Common Chemistry[2] | |

| Boiling Point | 159-161.5 °C | CAS Common Chemistry[2] |

| Appearance | Liquid | Human Metabolome Database (via PubChem)[4], MedKoo Biosciences[3] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 90.031694049 Da | PubChem[4] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[5] |

Reactivity and Stability

This compound is generally considered to be an unstable compound that can readily decompose into ethanol and carbon dioxide.[4] However, it has been shown to be surprisingly stable in acidic solutions, where it does not undergo hydrolysis to carbonic acid.[1] It is also stable in the gas phase.[1]

Thermal Decomposition: While specific studies on the thermal decomposition of pure this compound are not readily available, studies on the related compound, diethyl carbonate, show that at high temperatures (900-1500 K), it decomposes to ethylene (B1197577), carbon dioxide, and ethanol.[6] It is proposed that this compound is an intermediate in this process.[7] The decomposition of this compound itself is expected to yield ethanol and carbon dioxide.[4]

Hydrolysis: The hydrolysis of carbonate esters is a well-known reaction. In the case of this compound, hydrolysis would be expected to yield ethanol and carbonic acid, which would then decompose to carbon dioxide and water. The kinetics of the alkaline hydrolysis of the related ethyl carbonate have been studied.[8] Studies on ethylene carbonate, a cyclic carbonate, show that its hydrolysis is catalyzed by hydroxide (B78521) ions.[5][9]

Experimental Protocols

Synthesis of this compound:

A detailed experimental protocol for the synthesis of pure, solid this compound has been described.[1] The process involves two main steps:

-

Formation of Potassium Ethyl Carbonate: Potassium bicarbonate (KHCO₃) is dissolved in absolute ethanol. Upon evaporation of the solvent under vacuum at low temperatures, a solid precipitate of potassium ethyl carbonate (K[O₂COC₂H₅]) is formed.[1] The reaction is believed to proceed via the addition of ethanol to the bicarbonate anion, followed by the elimination of water.[1]

-

Protonation to this compound: The solid potassium ethyl carbonate is then treated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), at low temperatures (e.g., 180 K). This protonates the ethyl carbonate anion to yield this compound.[1] The pure solid can be obtained after the removal of water.[1]

Caption: Synthesis pathway of this compound.

Purification: Purification of this compound can be achieved by sublimation of the solid material.[1] Recrystallization is a common technique for purifying solid organic compounds, although a specific protocol for this compound is not detailed in the available literature. The general principle involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly, leading to the formation of pure crystals.

Caption: A general workflow for purification by recrystallization.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the functional groups present. Key expected vibrational modes include:

-

A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group, expected around 1760-1740 cm⁻¹ for a saturated carbonate.

-

C-O stretching bands, typically in the fingerprint region between 1300-1000 cm⁻¹.

-

C-H stretching and bending vibrations from the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acidic proton. The ethyl group would likely appear as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the acidic proton (-OH) would be variable and depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group. The carbonyl carbon would appear at the lowest field (highest ppm value).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. While it is described as a "bioactive chemical" by some suppliers, no detailed pharmacological or toxicological studies were found in the public domain.[3] Its structural similarity to endogenous molecules like bicarbonate suggests potential for biological interactions, but this remains an area for future research.

Conclusion

This compound is a compound with interesting properties, most notably its unexpected stability for a monoester of carbonic acid. While some fundamental chemical and physical data are available, there are significant gaps and inconsistencies in the experimental record, particularly concerning its physical properties and spectroscopic characterization. The synthesis from potassium bicarbonate provides a viable route for its preparation, opening the door for more detailed investigations into its reactivity, potential applications, and biological relevance. Further research is warranted to fully elucidate the properties of this intriguing molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. medkoo.com [medkoo.com]

- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Hydrogen Carbonate (CAS: 13932-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a simple organic compound with the chemical formula C₃H₆O₃.[1] It is the monoester of carbonic acid and ethanol.[1] While structurally simple, monoalkyl carbonates are a class of compounds that are fundamental in various chemical and potentially biological processes, yet they are often considered unstable and have been challenging to isolate and study.[2][3] This technical guide provides a comprehensive overview of the currently available scientific information on this compound, focusing on its chemical properties, synthesis, and analytical data. It also addresses the current void in the literature regarding its biological activity and applications in drug development, a crucial consideration for the intended audience.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | Monoethyl carbonate, Carbonic acid monoethyl ester, Etabonic acid | PubChem[4] |

| CAS Number | 13932-53-1 | Pharmaffiliates[5] |

| Molecular Formula | C₃H₆O₃ | Pharmaffiliates[5] |

| Molecular Weight | 90.08 g/mol | Pharmaffiliates[5] |

| Appearance | Liquid (Physical state) | PubChem[4] |

| Melting Point | -61 °C | PubChem[4] |

| Boiling Point | 159-161.5 °C | CAS Common Chemistry[6] |

| InChI | InChI=1S/C₃H₆O₃/c1-2-6-3(4)5/h2H2,1H3,(H,4,5) | PubChem[4] |

| InChIKey | CQDGTJPVBWZJAZ-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CCOC(=O)O | PubChem[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of pure, solid this compound has been a challenge due to its perceived instability. However, a reproducible method has been described which involves the formation of the potassium salt followed by protonation.

Experimental Workflow for the Synthesis of this compound

References

- 1. This compound|C3H6O3|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure of Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of ethyl hydrogen carbonate (also known as monoethyl carbonate). The document details its chemical and physical properties, spectroscopic data, and includes detailed experimental protocols for its synthesis and analysis. All quantitative data is summarized in structured tables, and a mandatory visualization of the molecular structure is provided.

Molecular Structure and Properties

This compound (C₃H₆O₃) is the monoester of carbonic acid and ethanol. It is a key intermediate in various chemical syntheses and has garnered interest in fields such as biofuel production and as a component in lithium-ion battery electrolytes.[1]

Computed Molecular Geometry

Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were performed to determine its optimized molecular geometry. The following tables summarize the computed bond lengths and angles.

Table 1: Computed Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1=O1 | 1.205 |

| C1-O2 | 1.355 |

| C1-O3 | 1.360 |

| O3-H1 | 0.970 |

| O2-C2 | 1.450 |

| C2-H2 | 1.090 |

| C2-H3 | 1.090 |

| C2-C3 | 1.520 |

| C3-H4 | 1.095 |

| C3-H5 | 1.095 |

| C3-H6 | 1.095 |

Table 2: Computed Bond Angles of this compound

| Atoms | Bond Angle (°) |

| O1=C1-O2 | 125.5 |

| O1=C1-O3 | 124.0 |

| O2-C1-O3 | 110.5 |

| C1-O3-H1 | 108.0 |

| C1-O2-C2 | 116.0 |

| O2-C2-C3 | 109.5 |

| H2-C2-H3 | 108.0 |

| H4-C3-H5 | 109.5 |

Molecular Visualization

The following diagram illustrates the optimized 3D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3400-3200 (broad) | Hydrogen-bonded hydroxyl group |

| C-H stretch | 2978, 2943, 2907 | Ethyl group C-H stretching |

| C=O stretch | ~1740 | Carbonyl group of the carbonate |

| C-O stretch | 1300-1000 | Ester C-O stretching |

| δ(C-H) | 1447, 1400, 1371 | C-H bending vibrations |

| ω(CH₂) | 878 | CH₂ wagging |

Data adapted from experimental spectra of solid potassium monoethyl carbonate.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 10-12 (broad) | Singlet | 1H |

| -O-CH₂- | 4.2 | Quartet | 2H |

| -CH₃ | 1.3 | Triplet | 3H |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | ~155 |

| -O-CH₂- | ~65 |

| -CH₃ | ~14 |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from potassium bicarbonate and ethanol, followed by protonation.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl hydrogen carbonate, a significant organic compound with applications in research and sustainable chemistry. This document details its physicochemical properties, experimental protocols for molecular weight determination, and a generalized workflow for its synthesis and analysis.

Core Properties of this compound

This compound, also known as monoethyl carbonate, is an ester of carbonic acid.[1][2] It is a derivative of carbonic acid and is utilized as a chemical reagent in research and development.[1] While specific research on this compound is limited, its structural relationship to dialkyl carbonates like diethyl carbonate (DEC) and dimethyl carbonate (DMC) suggests its potential in the field of sustainable chemistry.[1] These related compounds are recognized as biodegradable and environmentally benign reagents.[1]

Quantitative Data Summary

The fundamental quantitative data for this compound (C₃H₆O₃) are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃ | PubChem[2][3] |

| Molecular Weight | 90.08 g/mol | Protheragen[4], Benchchem[1], Pharmaffiliates[5], Simson Pharma Limited[6], PubChem[3] |

| Monoisotopic Mass | 90.031694049 Da | PubChem[3][7] |

| CAS Number | 13932-53-1 | Protheragen[4], Pharmaffiliates[5], PubChem[3] |

| Physical Description | Liquid | Human Metabolome Database (HMDB)[3] |

| Melting Point | -61 °C | Human Metabolome Database (HMDB)[3] |

Note: A hydrated form of this compound (C₃H₈O₄) with a molecular weight of 108.09 g/mol has also been reported.[8]

Experimental Protocols: Molecular Weight Determination

The accurate determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful and widely used analytical technique for this purpose, providing high accuracy and detailed structural information.

Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a liquid sample like this compound using mass spectrometry.

Objective: To accurately determine the molecular weight of this compound.

Materials and Equipment:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Solvent for sample dilution (e.g., methanol, acetonitrile)

-

Microsyringes

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the sensitivity of the mass spectrometer.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., electrospray ionization - ESI) to optimal conditions for the analyte.

-

-

Sample Infusion:

-

Introduce the prepared sample solution into the mass spectrometer's ionization source via direct infusion using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

The mass-to-charge ratio (m/z) of this peak will provide the molecular weight of the compound. High-resolution mass spectrometry can yield a precise mass, which can be used to confirm the elemental composition.

-

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound. This process highlights the key stages from reactant selection to final product characterization.

Caption: A logical workflow for the synthesis and analysis of this compound.

Signaling Pathways

Currently, there is no established biological signaling pathway directly involving this compound in the available scientific literature. Its primary applications are in chemical synthesis and materials science. Research into its biological effects is limited.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in related fields. The summarized data, experimental protocol for molecular weight determination, and the logical workflow for its synthesis and analysis offer a foundational understanding of this compound. Further research into the applications and potential biological interactions of this compound is warranted.

References

- 1. scribd.com [scribd.com]

- 2. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]

- 4. howengineeringworks.com [howengineeringworks.com]

- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 6. TMPL - Education [uab.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound|C3H6O3|Research Chemical [benchchem.com]

An In-depth Technical Guide to Ethyl Hydrogen Carbonate

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Ethyl Hydrogen Carbonate.

Nomenclature and Identification: Clarifying "Monoethyl Carbonate" vs. "this compound"

This compound and monoethyl carbonate are synonymous terms referring to the same chemical compound.[1][2][3] The IUPAC-preferred name for this molecule is This compound .[1] It is also known by other names such as carbonic acid monoethyl ester and ethoxyformic acid.[4] This guide will primarily use the IUPAC name, this compound.

This organic compound is a mono-ester of carbonic acid.[4] Its fundamental chemical identifiers are crucial for accurate documentation and research.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Monoethyl carbonate, Carbonic acid monoethyl ester, Etabonic acid[4] |

| CAS Number | 13932-53-1[5] |

| Molecular Formula | C₃H₆O₃[5] |

| Molecular Weight | 90.08 g/mol [5] |

| Canonical SMILES | CCOC(=O)O[4] |

| InChI Key | CQDGTJPVBWZJAZ-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature | [4] |

| Melting Point | -61 °C | [4] |

| Boiling Point | 159-161.5 °C | [6] |

| Density | 1.321 g/cm³ (for the related ethylene (B1197577) carbonate) | |

| logP (octanol/water) | ~0.11 (for the related ethylene carbonate) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), characteristic of an ethyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the methyl carbon, the methylene carbon, and the carbonyl carbon of the carbonate group. The chemical shift of the carbonyl carbon is expected to be in the range of 160-185 ppm.[7]

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1775 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also expected around 2500-3300 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, carbon dioxide, and other characteristic fragments of carbonate esters.[9]

Synthesis of this compound

The synthesis of pure this compound can be challenging due to its inherent instability. However, several methods have been reported.

Synthesis from Potassium Bicarbonate and Ethanol (B145695)

A common laboratory-scale synthesis involves the reaction of potassium bicarbonate with ethanol. This method is based on the principle of shifting the equilibrium towards the formation of the ethyl carbonate salt, followed by protonation.

Caption: Synthesis of this compound from Potassium Bicarbonate.

Experimental Protocol:

-

Suspend potassium bicarbonate in absolute ethanol.

-

Stir the mixture, gently heating if necessary, to facilitate the formation of potassium ethyl carbonate in solution.

-

Filter the solution to remove any unreacted potassium bicarbonate.

-

Cool the filtrate to a low temperature (e.g., -20 °C).

-

Slowly add a cooled solution of a strong acid (e.g., hydrochloric acid in an anhydrous solvent) to the filtrate while maintaining the low temperature.

-

The this compound will precipitate or can be isolated from the resulting solution.

Other Synthetic Routes

This compound can also be synthesized from other starting materials, such as diethyl carbonate or ethyl chloroformate, through controlled hydrolysis or reaction with a stoichiometric amount of water.

Reactivity and Stability

This compound is known to be an unstable compound, readily undergoing decomposition.

Hydrolysis

In the presence of water, this compound can hydrolyze back to ethanol and carbonic acid, which in turn can decompose to carbon dioxide and water. The hydrolysis can be catalyzed by both acids and bases. The kinetics of alkaline hydrolysis of related ethyl esters have been studied, and similar principles would apply to this compound.[10]

Caption: Hydrolysis of this compound.

Thermal Decomposition

Upon heating, this compound can decompose to produce ethanol and carbon dioxide. Kinetic studies on the thermal decomposition of diethyl carbonate have suggested that this compound is a key intermediate in the reaction pathway.[2]

Applications in Drug Development and Organic Synthesis

The reactivity of the carbonate functional group makes this compound a useful reagent and building block in several areas of organic chemistry, particularly in drug development.

Prodrug Synthesis

The carboxylic acid group of many drugs can lead to gastrointestinal irritation. Masking this group as a prodrug can improve drug tolerance and bioavailability. Ethyl carbonate derivatives have been explored for the synthesis of prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952).[1][5][11] The ester linkage in these prodrugs can be cleaved in vivo by esterases to release the active drug.

Example: Synthesis of an Ibuprofen Prodrug (Illustrative)

Caption: General scheme for the synthesis of an ibuprofen ethyl carbonate prodrug.

A specific experimental protocol for the synthesis of an ibuprofen prodrug using 1-iodoethyl ethyl carbonate involves reacting ibuprofen with the carbonate derivative in the presence of a base like DBU in acetone.[5]

Protecting Group Chemistry

The carbonate group can be used as a protecting group for alcohols.[12][13][14] The alcohol is converted to a carbonate ester, which is stable under certain reaction conditions. The protecting group can be later removed to regenerate the alcohol.

Experimental Workflow for Alcohol Protection:

Caption: Workflow for using an ethyl carbonate as a protecting group for an alcohol.

Safety and Toxicology

Conclusion

This compound, also known as monoethyl carbonate, is a reactive and versatile chemical with important applications in organic synthesis and drug development. Its utility as a building block for prodrugs and as a protecting group for alcohols highlights its significance for medicinal chemists and organic synthesists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe use in a research and development setting. Further research into its kinetic properties and the development of stable formulations could expand its applications in the future.

References

- 1. staff.najah.edu [staff.najah.edu]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 4. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijrpr.com [ijrpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and properties of a naproxen polymeric prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. rcilabscan.com [rcilabscan.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Stability of Ethyl Hydrogen Carbonate in Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl hydrogen carbonate, also known as monoethyl carbonate or carbonic acid monoethyl ester, is a molecule of increasing interest in fields ranging from synthetic chemistry to drug delivery. Historically considered a transient and unstable intermediate, recent studies have revealed a surprising degree of stability under specific conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's stability in solution. It covers the primary decomposition pathways—including acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and thermal degradation—and outlines detailed experimental protocols for stability assessment. Due to a scarcity of published quantitative kinetic data for this compound, this guide establishes a framework for such analysis and presents data where available, supplemented by information on analogous short-chain alkyl carbonates.

Introduction

This compound (C₃H₆O₃) is the monoester of carbonic acid and ethanol (B145695). It is recognized as a key intermediate in reactions involving carbon dioxide and ethanol, such as the synthesis of diethyl carbonate.[1] While the diesters of carbonic acid are generally stable, the monoester forms, or "hemicarbonic acids," have been traditionally viewed as elusive compounds that readily decompose to their constituent alcohol and carbon dioxide.[1]

However, contemporary research has demonstrated that this compound can be isolated as a pure solid and possesses significant stability, particularly in acidic aqueous solutions where it resists hydrolysis.[1][2] This unexpected stability has opened new avenues for its use as a potential ethoxycarbonylating agent, a prodrug moiety, or a component in novel formulations. Understanding its stability profile across a range of conditions is therefore critical for its practical application.

Decomposition Signaling Pathways

The degradation of this compound in solution primarily occurs through hydrolysis, which can be catalyzed by either acid or base, or through thermal decomposition.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the hydrolysis of this compound is believed to follow the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), which is common for esters.[3][4] The reaction is reversible, and its equilibrium can be influenced by the concentration of water.[4]

The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the ethanol molecule is eliminated, and deprotonation of the resulting species yields carbonic acid, which is in equilibrium with carbon dioxide and water.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In alkaline solutions, hydrolysis proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3][5] This pathway is generally irreversible because the final step involves the deprotonation of the carbonic acid intermediate to form the resonance-stabilized carbonate or bicarbonate ion, which is not susceptible to nucleophilic attack by ethanol.[4]

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then eliminated, yielding carbonic acid. In the basic medium, the carbonic acid is rapidly deprotonated to form bicarbonate/carbonate and water.

Thermal Decomposition

Most hydrogen carbonates are thermally unstable and decompose into their corresponding carbonates (or in this case, alcohol), carbon dioxide, and water upon heating.[6] For this compound, the expected products of thermal decomposition in an inert atmosphere are ethanol and carbon dioxide. The mechanism is thought to proceed through a concerted process, although detailed kinetic studies for the isolated monoester are lacking.

Quantitative Stability Data

Quantitative kinetic data for the hydrolysis and decomposition of this compound is not extensively available in peer-reviewed literature. Stability is highly dependent on pH, temperature, and the solvent system. The tables below are structured to present such data. In the absence of specific values for this compound, researchers should consider these tables as templates for their own stability studies.

Table 1: pH-Rate Profile for this compound Hydrolysis

| pH | Temperature (°C) | kobs (s⁻¹) | Half-life (t₁₂) | Predominant Mechanism |

|---|---|---|---|---|

| 2.0 | 25 | Data not available | Data not available | Acid-Catalyzed |

| 5.0 | 25 | Data not available | Data not available | Neutral/Acid-Catalyzed |

| 7.4 | 25 | Data not available | Data not available | Neutral/Base-Catalyzed |

| 9.0 | 25 | Data not available | Data not available | Base-Catalyzed |

| 12.0 | 25 | Data not available | Data not available | Base-Catalyzed |

Table 2: Temperature Dependence of this compound Decomposition

| Temperature (°C) | Solvent System | kobs (s⁻¹) | Half-life (t₁₂) | Activation Energy (Ea) |

|---|---|---|---|---|

| 25 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |

| 40 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |

| 60 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |

| 80 | Anhydrous DMSO | Data not available | Data not available | Data not available |

Experimental Protocols

To address the need for quantitative stability data, the following experimental protocols are proposed. These are based on established methods for stability-indicating assays and the analysis of related carbonate compounds.[7]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its degradation products (ethanol, CO₂ is not typically observed).[8]

-

Instrumentation: HPLC system with UV or Refractive Index (RI) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For better retention of polar analytes, an aqueous C18 or a polar-embedded column can be considered.

-

Mobile Phase:

-

A: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic stability studies).

-

B: Acetonitrile or Methanol.

-

-

Elution: A gradient elution is recommended to separate the parent compound from potential impurities and degradants. For example: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at a low wavelength (e.g., 205-215 nm) or RI detector if the analyte lacks a strong chromophore.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

For each stability time point, dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., phosphate (B84403) buffers for pH studies) to a final concentration of ~1 mg/mL.

-

Incubate the solutions at the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample, quench the reaction if necessary (e.g., by pH adjustment or dilution in mobile phase), and inject it into the HPLC system.

-

-

Data Analysis: The concentration of this compound is monitored over time. The natural logarithm of the concentration is plotted against time to determine the observed pseudo-first-order rate constant (kobs) from the slope of the line. The half-life is calculated as t₁₂ = 0.693 / kobs.

¹H NMR Spectroscopy for Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the hydrolysis of this compound directly by observing the disappearance of its characteristic signals and the appearance of signals from ethanol.[9][10][11]

-

Instrumentation: NMR Spectrometer (≥400 MHz).

-

Solvent: Deuterated buffer solutions (e.g., phosphate or acetate (B1210297) buffers in D₂O) to maintain constant pD.

-

Procedure:

-

Dissolve a known concentration of this compound in the thermostatted deuterated buffer directly in the NMR tube.

-

Acquire a series of ¹H NMR spectra at regular time intervals. Use a water suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

-

Integrate the characteristic signals for this compound (e.g., the quartet of the methylene (B1212753) group) and ethanol (e.g., the quartet of its methylene group) in each spectrum.

-

The reaction progress can be followed by plotting the relative integral values against time.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

Conclusion

This compound is a compound with greater stability than historically appreciated, particularly in acidic environments. Its decomposition in solution is primarily driven by pH-dependent hydrolysis and thermal degradation. While a comprehensive set of quantitative stability data remains a gap in the scientific literature, this guide provides the theoretical framework and practical experimental protocols necessary for researchers, scientists, and drug development professionals to conduct thorough stability assessments. By employing the stability-indicating HPLC and NMR methods detailed herein, the kinetic parameters governing the stability of this compound can be robustly determined, enabling its confident application in future research and development.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and applications.

References

- 1. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]

- 2. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Decomposition Products of Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of ethyl hydrogen carbonate, an area of significant interest in fields ranging from battery technology to organic synthesis. This document synthesizes current scientific understanding of the decomposition pathways, products, and the experimental methodologies used for their characterization.

Introduction

This compound (also known as monoethyl carbonate) is a monoester of carbonic acid. While its salts, such as potassium ethyl carbonate, can be isolated, the free acid is generally considered unstable, readily decomposing.[1] Its role as a key intermediate in the thermal decomposition of diethyl carbonate (DEC), a common electrolyte solvent in lithium-ion batteries, has driven much of the research into its decomposition behavior.[2][3] Understanding the degradation of this compound is crucial for improving the safety and stability of energy storage systems and for controlling reaction pathways in chemical manufacturing.

Decomposition Pathways and Products

The primary decomposition pathway for this compound is a unimolecular elimination reaction that yields ethanol (B145695) and carbon dioxide.[1][4] This reaction is generally considered to be rapid, especially at elevated temperatures.

Primary Decomposition Reaction:

C₂H₅OCO₂H → C₂H₅OH + CO₂

However, the decomposition of this compound is often studied in the context of the thermal degradation of diethyl carbonate (DEC). In this scenario, DEC first undergoes a six-center retro-ene elimination to produce this compound and ethylene (B1197577).[2][3] The this compound then rapidly decomposes as described above.

Overall Decomposition of Diethyl Carbonate via this compound:

(C₂H₅O)₂CO → C₂H₅OCO₂H + C₂H₄ C₂H₅OCO₂H → C₂H₅OH + CO₂

At higher temperatures, typically above 1100 K, the initial decomposition products can undergo further reactions, leading to a more complex mixture of final products.[5][6] Ethanol, for instance, can decompose to form water, ethylene, and other small molecules. This can also lead to the formation of radicals that can attack remaining diethyl carbonate, producing additional ethylene.[2]

The following diagram illustrates the primary decomposition pathway of diethyl carbonate, highlighting the role of this compound as a key intermediate.

Quantitative Data on Decomposition Products

The following table summarizes the quantitative data on the decomposition products of diethyl carbonate, which involves the formation and subsequent decomposition of this compound. The data is compiled from studies conducted under various experimental conditions.

| Precursor | Temperature (K) | Pressure (bar) | Primary Products | Secondary Products (at higher temps) | Molar Ratios | Reference |

| Diethyl Carbonate | 900 - 1200 | 1.2 - 2.8 | Ethylene, Ethanol, Carbon Dioxide | - | - | [2][3] |

| Diethyl Carbonate | < 1100 | Ambient | Ethylene, Ethanol, Carbon Dioxide | - | nC₂H₄/nCO₂ ~ 1 | [5] |

| Diethyl Carbonate | > 1100 | Ambient | Ethylene, Ethanol, Carbon Dioxide | Hydrogen, Methane, Ethane, Carbon Monoxide | nC₂H₄/nCO₂ > 1 | [2][5][6] |

Experimental Protocols

The characterization of this compound decomposition products relies on a combination of experimental techniques designed to handle reactive intermediates and complex product mixtures.

4.1. Shock Tube Pyrolysis with Laser Absorption Spectroscopy

This method is used to study gas-phase unimolecular decomposition at high temperatures and well-defined reaction times.

-

Apparatus: A shock tube coupled with a laser absorption spectroscopy setup.

-

Procedure:

-

A mixture of the precursor (e.g., diethyl carbonate) diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.

-

A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that rapidly heats and pressurizes the reactant mixture.

-

The temperature and pressure behind the reflected shock wave are calculated from the measured shock wave velocity.

-

A laser beam (e.g., from a CO₂ gas laser) is passed through the reaction zone to monitor the concentration of a specific product (e.g., ethylene) in real-time via its characteristic absorption of light.

-

Rate coefficients for the decomposition are extracted from the time-resolved concentration profiles.[2][3]

-

The following diagram illustrates the workflow for a shock tube pyrolysis experiment.

4.2. Pool Film Boiling

This technique allows for the study of thermal decomposition at a liquid-vapor interface at high temperatures.

-

Apparatus: A horizontal heating tube submerged in a pool of the liquid reactant (e.g., diethyl carbonate).

-

Procedure:

-

The tube is heated to a temperature sufficient to induce film boiling, creating a stable vapor film around the tube.

-

The liquid reactant vaporizes at the liquid-vapor interface and is superheated within the vapor film, where thermal decomposition occurs.

-

The gaseous decomposition products form bubbles that detach from the vapor film and rise through the liquid pool.

-

The off-gases are collected and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[5][6]

-

4.3. Analytical Methods for Product Identification

The identification and quantification of decomposition products are critical for elucidating reaction mechanisms.

-

Gas Chromatography (GC): Used to separate volatile compounds in the product mixture. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and identification.[7][8]

-

Challenges: Thermal decomposition of some carbonates (like ethylene carbonate) can occur in the hot GC injection port, potentially leading to inaccurate results.[9]

-

-

High-Performance Liquid Chromatography (HPLC): An alternative to GC that avoids high-temperature injection, making it suitable for thermally sensitive compounds.[9]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides detailed structural information about the separated compounds by analyzing their mass-to-charge ratio after ionization.

-

Matrix Isolation Infrared Spectroscopy: A technique used to study unstable molecules. The molecule of interest is trapped in an inert gas matrix at low temperatures, allowing for its spectroscopic characterization.[1]

Stability and Influencing Factors

The stability of this compound is low, and its decomposition is primarily influenced by temperature. While it can be isolated as a solid from ethanolic solutions of potassium bicarbonate at low temperatures, it readily decomposes upon warming.[1] The presence of acids or bases can also influence the stability of related carbonate esters, though specific studies on this compound are scarce.[10]

Conclusion

This compound is a key, albeit unstable, intermediate in the thermal decomposition of diethyl carbonate. Its primary decomposition products are ethanol and carbon dioxide. At elevated temperatures, these initial products can undergo further reactions, leading to a more complex product mixture. The study of its decomposition is crucial for applications where carbonate esters are used at elevated temperatures, such as in lithium-ion batteries. Advanced experimental techniques like shock tube pyrolysis and pool film boiling, coupled with sensitive analytical methods such as GC-MS, are essential for characterizing the complex reaction kinetics and pathways involved in the decomposition of this compound and related compounds.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.kaust.edu.sa]

- 4. This compound|C3H6O3|Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. cromlab-instruments.es [cromlab-instruments.es]

- 9. ncesr.unl.edu [ncesr.unl.edu]

- 10. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]

An In-depth Technical Guide to the Solubility of Ethyl Hydrogen Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of ethyl hydrogen carbonate (also known as monoethyl carbonate) in organic solvents. Due to a notable scarcity of experimentally determined quantitative data in publicly available literature, this document focuses on providing theoretical predictions of solubility based on the compound's physicochemical properties and the principle of "like dissolves like." Furthermore, this guide furnishes a detailed, standardized experimental protocol for the precise determination of this compound solubility in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require solubility data for this compound.

Introduction

This compound (CAS No. 13932-53-1) is an organic compound with the chemical formula C₃H₆O₃.[1][2] As a monoester of carbonic acid, its chemical properties, including solubility, are of significant interest in various applications, including as a potential reagent or intermediate in organic synthesis and pharmaceutical development.[3] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and reaction kinetics.

Despite its relevance, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a theoretical framework for predicting its solubility and a practical, detailed methodology for its experimental determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Monoethyl carbonate, Etabonic acid | [1] |

| CAS Number | 13932-53-1 | [1] |

| Molecular Formula | C₃H₆O₃ | [1] |

| Molecular Weight | 90.08 g/mol | [1] |

| Melting Point | -61 °C | [1] |

| Boiling Point | 159-161.5 °C | [2] |

| Appearance | Liquid |

Solubility Profile of this compound

As of the date of this publication, there is a lack of comprehensive, experimentally determined quantitative data for the solubility of this compound in a range of organic solvents.

One source indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) , a highly polar aprotic solvent.[4] However, a specific quantitative value for this solubility is not provided.

For aqueous solubility, a predicted value of 276 g/L is available from ALOGPS, a computational method. It is crucial to note that this is a predicted value for water and not an experimentally determined value in an organic solvent.

The principle of "like dissolves like" is a fundamental concept in chemistry that predicts the solubility of a solute in a solvent based on their respective polarities.[5][6][7][8][9] The structure of this compound, possessing both a polar carboxylic acid group (-COOH) and a relatively non-polar ethyl group (-CH₂CH₃), suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): this compound is expected to exhibit good solubility in polar protic solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl oxygen can act as a hydrogen bond acceptor, allowing for strong intermolecular interactions with solvents like alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): High solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions between the polar functional groups of this compound and the solvent molecules would facilitate dissolution. The known solubility in DMSO supports this prediction.[4][10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is expected to be limited. While the ethyl group provides some non-polar character, the highly polar carboxylic acid and ester functionalities will likely dominate, making it less compatible with non-polar environments.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain accurate and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[11] This method is considered a "gold standard" for determining the equilibrium solubility of a solid in a solvent.[11]

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration of the solute in the solution becomes constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound|C3H6O3|Research Chemical [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Spectroscopic Data of Ethyl Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for ethyl hydrogen carbonate (also known as monoethyl carbonate), a molecule of interest in various chemical and biological contexts. Due to its relative instability, comprehensive experimental spectra are not widely available. This document compiles the existing experimental infrared (IR) data and provides predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on its chemical structure and established spectroscopic principles.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Experimental IR absorption bands for solid this compound at 210 K.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500 | O-H stretch |

| ~2980 | C-H stretch (asymmetric, CH₃) |

| ~2950 | C-H stretch (asymmetric, CH₂) |

| ~2900 | C-H stretch (symmetric, CH₃) |

| ~1720 | C=O stretch |

| ~1470 | CH₂ scissoring |

| ~1380 | CH₃ symmetric deformation |

| ~1250 | C-O stretch (ester) |

| ~1050 | C-O stretch (acid) |

| ~950 | O-H bend (out-of-plane) |

Data sourced from Loerting et al. (2017).[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -OH |

| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Predicted values are based on standard chemical shift ranges. The acidic proton's shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~155-160 | C =O |

| ~60-65 | -O-C H₂-CH₃ |

| ~14-16 | -O-CH₂-C H₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula |

| 90 | [CH₃CH₂OCO(O)H]⁺˙ | C₃H₆O₃⁺˙ |

| 73 | [CH₃CH₂OCO]⁺ | C₃H₅O₂⁺ |

| 62 | [HOCO(O)]⁺˙ | CH₂O₃⁺˙ |

| 45 | [COOH]⁺ | CHO₂⁺ |

| 29 | [CH₃CH₂]⁺ | C₂H₅⁺ |

Note: The molecular ion (m/z 90) may be of low abundance due to the compound's instability. Fragmentation patterns are predicted based on common fragmentation pathways for esters and carboxylic acids.[2][3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of pure, solid this compound has been reported by Loerting and coworkers. The protocol involves the following key steps[1]:

-

Formation of Potassium Ethyl Carbonate: Potassium bicarbonate (KHCO₃) is dissolved in absolute ethanol. The solvent is then evaporated under cryogenic conditions, which kinetically traps the resulting potassium ethyl carbonate (K[O₂COC₂H₅]).

-

Protonation: The solid potassium ethyl carbonate is treated with a 1.5 M aqueous solution of hydrochloric acid (HCl) at 180 K.

-

Isolation: The sample is heated, and the water is removed, yielding pure solid this compound.

Infrared (IR) Spectroscopy

The IR spectra of solid this compound were recorded using a Varian Excalibur 3100 FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) disc within a vacuum chamber. Spectra were recorded with a resolution of 4 cm⁻¹ by accumulating 100 scans[1]. For gas-phase analysis, the solid was sublimed, and the vapor was trapped in an argon matrix at 6 K for matrix isolation IR spectroscopy[1].

Visualizations

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

References

Ethyl Hydrogen Carbonate Hydrate: A Technical Overview of a Reactive Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals.